(S)-1,4-Dioxane-2-carboxylic acid
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Overview
Description
(S)-1,4-Dioxane-2-carboxylic acid is an organic compound characterized by a dioxane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes to form the carboxylic acid group . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid . Additionally, the carboxylation of organometallic intermediates, such as Grignard reagents, can be used to introduce the carboxylic acid functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
(S)-1,4-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.
Substitution: The hydrogen atoms in the dioxane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(S)-1,4-Dioxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-1,4-Dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activities and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A structurally similar compound without the carboxylic acid group.
2,5-Dioxane-1-carboxylic acid: Another dioxane derivative with a different substitution pattern.
Succinic acid: A simple dicarboxylic acid with similar reactivity but lacking the dioxane ring
Uniqueness
(S)-1,4-Dioxane-2-carboxylic acid is unique due to its combination of a dioxane ring and a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-1,4-dioxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBAYGFELCUXBS-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821739-82-5 |
Source
|
Record name | (S)-1,4-Dioxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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